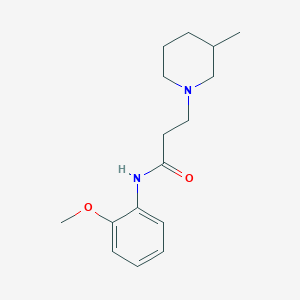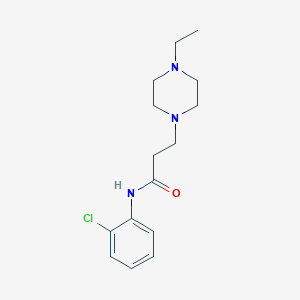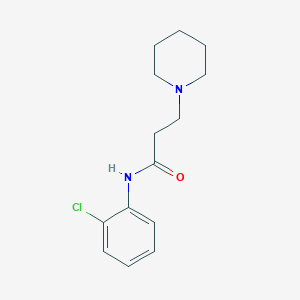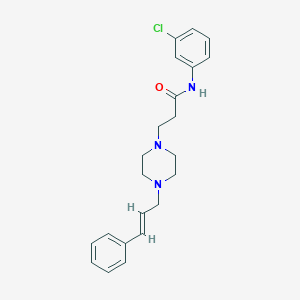
3-(2,6-dimethylmorpholin-4-yl)-N-(2-fluorophenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,6-dimethylmorpholin-4-yl)-N-(2-fluorophenyl)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a morpholine ring, a fluorophenyl group, and a propanamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-dimethylmorpholin-4-yl)-N-(2-fluorophenyl)propanamide typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.
Introduction of the Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a nucleophilic aromatic substitution reaction.
Formation of the Propanamide Backbone: The final step involves the formation of the propanamide backbone through an amidation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-(2,6-dimethylmorpholin-4-yl)-N-(2-fluorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amides or amines.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of 3-(2,6-dimethylmorpholin-4-yl)-N-(2-fluorophenyl)propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
相似化合物的比较
Similar Compounds
3-(2,6-dimethyl-4-morpholinyl)-N-(2-chlorophenyl)propanamide: Similar structure with a chlorophenyl group instead of a fluorophenyl group.
3-(2,6-dimethyl-4-morpholinyl)-N-(2-bromophenyl)propanamide: Similar structure with a bromophenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in 3-(2,6-dimethylmorpholin-4-yl)-N-(2-fluorophenyl)propanamide may impart unique properties, such as increased lipophilicity or altered electronic effects, which can influence its reactivity and interactions with biological targets.
属性
分子式 |
C15H21FN2O2 |
|---|---|
分子量 |
280.34 g/mol |
IUPAC 名称 |
3-(2,6-dimethylmorpholin-4-yl)-N-(2-fluorophenyl)propanamide |
InChI |
InChI=1S/C15H21FN2O2/c1-11-9-18(10-12(2)20-11)8-7-15(19)17-14-6-4-3-5-13(14)16/h3-6,11-12H,7-10H2,1-2H3,(H,17,19) |
InChI 键 |
JWQSBGYFIJATBJ-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)CCC(=O)NC2=CC=CC=C2F |
规范 SMILES |
CC1CN(CC(O1)C)CCC(=O)NC2=CC=CC=C2F |
溶解度 |
42.1 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Ethyl 1-[3-(2-chloroanilino)-3-oxopropyl]-3-piperidinecarboxylate](/img/structure/B247972.png)

![1-[3-(2-Chloroanilino)-3-oxopropyl]-4-piperidinecarboxamide](/img/structure/B247974.png)
![N-(2-chlorophenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide](/img/structure/B247975.png)

![N-(2-chlorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide](/img/structure/B247977.png)
![3-[benzyl(methyl)amino]-N-(2-chlorophenyl)propanamide](/img/structure/B247980.png)




